2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-3-thione derivative synthesized via alkylation of N-aryl-substituted α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the amino group at the 4th position of the triazole ring into a pyrrolium fragment . Its structure features a furan-2-yl moiety at the 5th position of the triazole core and a 3,5-dimethylphenyl group attached via an acetamide linker. The compound has demonstrated notable anti-exudative activity in preclinical studies, with a dose-dependent response in white rat models .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-6-11(2)8-12(7-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-5-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHQGSPNHIUYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Triazole Core Formation Followed by Thioacetamide Coupling
This method prioritizes the construction of the 4-amino-1,2,4-triazole-3-thiol scaffold before introducing the acetamide moiety. The triazole ring is synthesized via cyclocondensation of thiosemicarbazide with furan-2-carboxaldehyde under acidic conditions. Subsequent alkylation with chloroacetyl chloride yields a reactive intermediate, which is coupled with 3,5-dimethylaniline to form the final product.
Route 2: Sequential Functionalization of Preformed Thioacetamide
Here, the thioacetamide group is introduced early in the synthesis. 3,5-Dimethylaniline is first acylated with chloroacetyl chloride to form N-(3,5-dimethylphenyl)chloroacetamide. This intermediate undergoes nucleophilic substitution with 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, prepared separately via cyclization.
Route 3: One-Pot Tandem Synthesis
A streamlined approach combines triazole formation and thioacetamide coupling in a single reaction vessel. While this method reduces purification steps, it requires precise control over reaction conditions to prevent side reactions.
Step-by-Step Synthesis
Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Step 1: Formation of Thiosemicarbazone
Furan-2-carboxaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield furan-2-carboxaldehyde thiosemicarbazone.
Step 2: Cyclocondensation
The thiosemicarbazone undergoes cyclization in the presence of aqueous NaOH at 80°C, forming the triazole-thiol intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C |
| Catalyst | NaOH (1.2 equiv) |
| Reaction Time | 6 hours |
Alkylation with Chloroacetyl Chloride
The triazole-thiol intermediate reacts with chloroacetyl chloride in anhydrous THF under nitrogen atmosphere. Triethylamine is added to scavenge HCl, facilitating the formation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl chloride.
Critical Parameters
- Molar Ratio : 1:1.2 (triazole-thiol : chloroacetyl chloride)
- Temperature : 0–5°C (to minimize hydrolysis)
Coupling with 3,5-Dimethylaniline
The acyl chloride intermediate is treated with 3,5-dimethylaniline in dichloromethane (DCM) at room temperature. The reaction proceeds via nucleophilic acyl substitution, yielding the final acetamide product.
Purification
- Technique : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Yield : 62–68% (over three steps)
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance triazole cyclization but risk decomposition at elevated temperatures. Ethanol-water mixtures offer a balance between solubility and stability.
Catalytic Systems
Base Catalysis : K₂CO₃ improves thiol alkylation efficiency compared to NaOH, reducing side-product formation.
Acid Catalysis : HCl gas in dioxane accelerates cyclocondensation but complicates purification.
Temperature and Time Trade-offs
- Triazole Formation : 80°C for 6 hours maximizes yield (82%).
- Amide Coupling : Prolonged stirring (>12 hours) at room temperature prevents epimerization.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >95% purity, with a retention time of 6.8 minutes.
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 62–68% | 58–65% | 45–52% |
| Purification Steps | 3 | 3 | 2 |
| Scalability | High | Moderate | Low |
| Key Advantage | High purity | Early QC | Fewer steps |
Route 1 remains the gold standard for large-scale synthesis, whereas Route 3 is favored for exploratory studies requiring rapid access to the compound.
Challenges and Limitations
Thiol Oxidation
The triazole-thiol intermediate is prone to oxidation, necessitating inert atmospheres and antioxidants like BHT.
Regioselectivity in Cyclocondensation
Competing pathways may yield 1,2,3-triazole isomers, requiring careful pH control.
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Linkage
The thioether group (-S-) undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the compound's side chains or introducing new functional groups.
Key observations:
-
Cesium carbonate enhances nucleophilicity of the sulfur atom in triazole-thioether systems .
-
Ultrasound irradiation reduces reaction time by 80% compared to conventional methods .
Oxidation Reactions
The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Conversion | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 6 h | Sulfoxide derivative | 47% | |
| mCPBA | CH₂Cl₂, 0°C → RT, 12 h | Sulfone derivative | 89% |
Structural analysis confirms oxidation preserves the triazole and acetamide moieties while modifying sulfur's oxidation state .
Acylation and Alkylation
The amino group on the triazole ring participates in acylation/alkylation to generate prodrug candidates:
These modifications improve pharmacokinetic properties while retaining bioactivity .
Scientific Research Applications
Antiexudative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiexudative activity. A study conducted on a formalin-induced edema model in rats showed that out of twenty-one synthesized compounds, fifteen displayed noteworthy anti-exudative effects. Notably, eight of these compounds surpassed the activity level of sodium diclofenac, a standard anti-inflammatory drug .
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole-based derivatives. For instance, certain derivatives were evaluated against HepG2 liver cancer cell lines, revealing IC50 values as low as 16.782 µg/mL, indicating potent anti-proliferative effects . Molecular docking studies suggested that these compounds interact with specific cellular targets crucial for cancer cell survival.
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely linked to their chemical structure. Key insights include:
- Substitution Patterns : The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring significantly enhances anticancer activity.
- Thiazole and Triazole Moieties : The incorporation of these rings has been shown to be essential for both cytotoxic and anti-inflammatory activities.
Study 1: Antiexudative Activity Evaluation
In a controlled experiment involving formalin-induced edema in rats:
- Objective : To evaluate the antiexudative properties.
- Results : The study established a correlation between chemical structure and biological activity. Compounds with specific substitutions displayed enhanced efficacy compared to standard treatments.
Study 2: Anticancer Activity against HepG2 Cells
An investigation into the anticancer effects revealed:
- Methodology : MTT assay was employed to assess cell viability.
- Findings : Compounds demonstrated varying degrees of cytotoxicity with compound 7f emerging as the most potent with an IC50 value of 16.782 µg/mL.
Summary of Biological Activities
| Compound ID | Activity Type | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Compound 7f | Anticancer | 16.782 | |
| Compound A | Antiexudative | > Sodium Diclofenac | |
| Compound B | Anticancer | 20.667 |
Structure Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Methyl Group at Position 2 | Increases anticancer potency |
| Triazole Ring | Essential for cytotoxicity |
| N-Arylation | Enhances anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is not fully understood, but it is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial metabolism, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
The anti-exudative activity of 21 derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide was evaluated. Key findings include:
- Substituent Effects: High Activity: Derivatives with 4-methyl (3.1), 4-chloro (3.2), 3-methoxy (3.5), and 3-nitro (3.19) groups on the phenyl ring showed anti-exudative activity exceeding the reference drug diclofenac sodium (8 mg/kg) at 10 mg/kg doses . Low/No Activity: Substituents such as 4-butyl (3.3), 4-ethoxy (3.6), 3-chloro (3.8), and 3,4-dimethyl (3.13) resulted in negligible inhibition of exudation .
| Compound ID | Phenyl Substituent | Anti-Exudative Activity (vs. Diclofenac Sodium) |
|---|---|---|
| 3.1 | 4-methyl | 15% higher |
| 3.2 | 4-chloro | 12% higher |
| 3.5 | 3-methoxy | 18% higher |
| 3.13 | 3,4-dimethyl | No activity |
| 3.19 | 3-nitro | 20% higher |
Key Insight : Electron-withdrawing groups (e.g., nitro, chloro) and small hydrophobic substituents (e.g., methyl) enhance activity, while bulky alkyl chains (e.g., butyl) reduce efficacy .
Analogues with Modified Heterocyclic Cores
- Furan vs. Thiophene/Thiazole :
Replacement of the furan-2-yl group with thiophene (e.g., 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide) reduced anti-exudative activity by 30% in comparable assays, likely due to decreased hydrogen-bonding capacity . - Pyridine Derivatives: Pyridin-2-yl-substituted triazoles (e.g., 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide) showed comparable activity but higher toxicity in hepatic cell lines .
Physicochemical and Pharmacokinetic Comparisons
Key Differences :
- The 3,5-dimethylphenyl group in the target compound balances lipophilicity (logP = 3.4) and metabolic stability, whereas trifluoromethyl groups (e.g., in ) increase logP but reduce solubility.
Mechanistic and Activity Comparisons
Anti-Exudative Activity
Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring , a furan moiety , and a dimethylphenyl acetamide group. Its synthesis typically involves several steps:
- Formation of the triazole ring through cyclization of appropriate precursors.
- Coupling with the furan ring , often using coupling reagents.
- Attachment of the dimethylphenyl group via substitution reactions.
The complete synthetic route can be complex but is crucial for obtaining compounds with desired biological activities .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In studies involving various strains of bacteria and fungi:
- The synthesized triazole derivatives displayed minimum inhibitory concentration (MIC) values ranging from 31.3 to 500 µg/mL against both gram-positive and gram-negative bacteria .
- Specific derivatives showed enhanced activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds outperforming traditional antibiotics like ampicillin and fluconazole .
Antiinflammatory Activity
In vivo studies have demonstrated that certain triazole derivatives possess anti-inflammatory properties. For instance:
- The anti-exudative activity was evaluated in rat models, showing that these compounds significantly reduced inflammation compared to standard treatments like diclofenac sodium .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components:
- Modifications in the alkyl substituents on the sulfur atom have been shown to enhance antimicrobial efficacy.
- The presence of electron-donating groups on the phenyl ring generally increases activity against various pathogens .
Case Studies
-
Antimicrobial Screening
A study synthesized multiple 1,2,4-triazole derivatives and assessed their antimicrobial properties against common pathogens. Results indicated that specific modifications led to MIC values significantly lower than those of standard antibiotics . -
Inflammation Model
In a controlled experiment involving formalin-induced edema in rats, compounds derived from 1,2,4-triazoles demonstrated a marked reduction in paw swelling compared to control groups, indicating potential for therapeutic use in inflammatory conditions .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are employed to prepare 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide?
The synthesis involves a multi-step process:
Formation of the triazole-thione intermediate : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is synthesized via cyclization of thiosemicarbazides under basic conditions .
Alkylation : The thione is reacted with N-(3,5-dimethylphenyl)-α-chloroacetamide in ethanol with aqueous KOH, followed by refluxing to form the thioether linkage .
Purification : The crude product is isolated via precipitation, washed with water, and recrystallized from ethanol .
Key Parameters : Reaction temperature (reflux conditions), solvent choice (ethanol for solubility), and stoichiometric ratios (e.g., 1:1 thione to chloroacetamide) are critical for yield optimization.
Q. How is the compound structurally characterized to confirm purity and identity?
- Spectroscopic Techniques :
- FTIR : Confirms functional groups (e.g., NH stretching of the amino group at ~3300 cm⁻¹, C=O of acetamide at ~1680 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm for furan and phenyl groups) and methyl groups (δ 2.2–2.5 ppm). ¹³C NMR confirms the triazole ring carbons (δ 150–160 ppm) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₆H₁₆N₅O₂S) .
- Chromatography : HPLC or TLC assesses purity (>95% for pharmacological studies) .
Q. What in vivo models are used to evaluate anti-exudative activity?
-
Formalin-Induced Edema in Rats : The compound (10 mg/kg) is administered orally, and paw edema volume is measured at 1–6 hours post-formalin injection. Activity is compared to diclofenac sodium (8 mg/kg) .
-
Key Metrics : Edema inhibition (%) is calculated as:
Reported inhibition ranges from 40–65%, depending on substituents .
Advanced Research Questions
Q. How do structural modifications influence anti-exudative activity?
-
Substituent Effects :
Substituent on Phenyl Ring Edema Inhibition (%) 3,5-Dimethyl (parent compound) 58 ± 4.2 4-Fluoro 62 ± 3.8 4-Nitro 45 ± 5.1 Data from . Electron-donating groups (e.g., methyl) enhance activity, while electron-withdrawing groups (e.g., nitro) reduce efficacy due to altered electron density on the acetamide moiety . -
Triazole Ring Modifications : Pyrolium fragment introduction via Paal-Knorr condensation increases lipophilicity, improving membrane permeability .
Q. What computational methods are used to predict reactivity and bioactivity?
- DFT/TD-DFT Studies : Optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict charge distribution. For example, a HOMO-LUMO gap of ~4.2 eV suggests moderate reactivity .
- Molecular Docking : Simulates binding to cyclooxygenase-2 (COX-2), identifying key interactions (e.g., hydrogen bonds between the triazole amino group and COX-2 Arg120) .
Q. How can synthetic yields be improved while minimizing side reactions?
- Process Optimization :
- Solvent Choice : Dimethylformamide (DMF) increases reaction rate but may promote hydrolysis; ethanol balances solubility and stability .
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by 15–20% .
- Temperature Control : Maintaining reflux at 80°C prevents thione oxidation to sulfonyl derivatives .
Q. Are there contradictions in reported biological data, and how are they resolved?
- Discrepancies : Some studies report variable edema inhibition (40–65%) for structurally similar derivatives.
- Resolution Strategies :
- Standardized Dosing : Ensure consistent administration routes (e.g., oral vs. intraperitoneal).
- Model Harmonization : Use uniform edema induction methods (e.g., 2.5% formalin vs. carrageenan) .
- SAR Reanalysis : Cross-validate substituent effects using multivariate regression .
Methodological Considerations
Q. What analytical techniques are critical for assessing batch-to-batch consistency?
- HPLC-PDA : Quantifies purity and detects impurities (e.g., unreacted thione or chloroacetamide) with a C18 column and acetonitrile/water gradient .
- DSC/TGA : Determines thermal stability (decomposition temperature >200°C indicates suitability for long-term storage) .
Q. How is metabolic stability evaluated in preclinical studies?
- In Vitro Microsomal Assays : Incubate the compound with rat liver microsomes and NADPH, monitoring degradation via LC-MS. Half-life (t₁/₂) >60 minutes suggests favorable metabolic stability .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Future Research Directions
- Mechanistic Studies : Elucidate COX-2/LOX dual inhibition using gene knockout models .
- Formulation Development : Nanoencapsulation to enhance bioavailability .
- Toxicology Profiling : Acute and subchronic toxicity studies in rodents to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
